molecular formula C23H28N2O B044624 Toquipidine CAS No. 112890-84-3

Toquipidine

Cat. No. B044624
M. Wt: 348.5 g/mol
InChI Key: JWWGRCCJMFEKJE-UHFFFAOYSA-N
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Description

Toquipidine is a quinoline derivative that has been extensively studied for its potential therapeutic applications. It is a potent blocker of the cardiac potassium channel, which makes it a promising candidate for the treatment of arrhythmias.

Scientific Research Applications

  • Ionic Channel Effects

    Toquipidine blocks Na+ and Ca2+ channels and opens steady-state outward K+ channels in myoblasts, as shown in a study on Xenopus laevis myoblasts and neurons (Zheng et al., 1995).

  • Drug Research Influence

    The drug has contributed to medical progress through research influenced by molecular biology and genomic sciences (Drews, 2000).

  • Plant Growth Inhibition

    As an alkaloid isolated from mesquite leaves, Toquipidine shows a strong inhibitory effect on the growth of cress seedlings at concentrations as low as 1 microM (Nakano et al., 2004).

properties

IUPAC Name

1-[1-(4-methylphenyl)-1H-isoquinolin-2-yl]-1-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-18-10-12-20(13-11-18)22-21-9-5-4-8-19(21)14-17-25(22)23(2,26)24-15-6-3-7-16-24/h4-5,8-14,17,22,26H,3,6-7,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGRCCJMFEKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(C)(N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920939
Record name 1-[1-(4-Methylphenyl)isoquinolin-2(1H)-yl]-1-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toquipidine

CAS RN

112890-84-3
Record name Toquipidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112890843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Methylphenyl)isoquinolin-2(1H)-yl]-1-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Zheng, G Chen, NC Shi, SP Zhou, YQ Lu… - Zhongguo yao li xue …, 1995 - europepmc.org
Aim To study the effects of toquipidine (1-p-methyl-phenyl-2-(alpha-piperidinoacetyl)-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride, Toq), a new anti-arrhythmic agent first synthesized …
Number of citations: 4 europepmc.org
M Hiraoka - Nihon Naika Gakkai zasshi. The Journal of the …, 1991 - europepmc.org
… Effects of toquipidine on ionic channels of cultured embryonic Xenopus laevis myoblasts and neurons. …
Number of citations: 2 europepmc.org
N Shi, S Zhou, Y Lu - ACTA …, 1996 - SHANGHI YIKE DAXUE XUEBAO …
Number of citations: 0
史念慈, 周思平, 鲁映青, 郑平, 姚明辉, 贺曾佑 - 上海医科大学学报, 1996 - cqvip.com
通过研究新抗心律常药甲苯喹哌(toquipidine,Toq)抗心律失常作用的心肌电生理学机制,利用微电极技术观察甲苯喹哌对豚鼠右心室乳头肌动作电位的作用,并与利多卡因进行比较.结果,Toq在1…
Number of citations: 2 www.cqvip.com

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